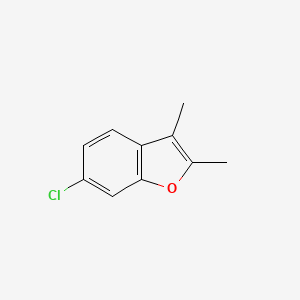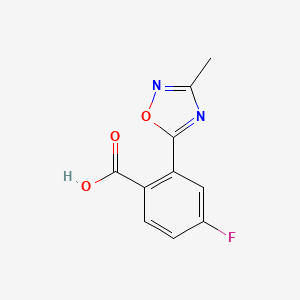![molecular formula C14H21N5O B13986501 1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine CAS No. 188527-11-9](/img/structure/B13986501.png)
1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a piperidine ring, all connected through a methanone group. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone typically involves multi-step procedures. One common method starts with the chlorination and cyclization condensation reaction of diethanolamine to form the key intermediate, 1-(2-pyrimidinyl)piperazine . This intermediate is then subjected to further reactions to introduce the piperidine and methanone groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as N-alkylation and coupling reactions, which are carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .
化学反応の分析
Types of Reactions
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Dasatinib: An anticancer agent with a similar piperazine-based structure.
Eptapirone: An anxiolytic compound that also contains a piperazine ring.
Uniqueness
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone is unique due to its specific combination of piperazine, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
特性
CAS番号 |
188527-11-9 |
|---|---|
分子式 |
C14H21N5O |
分子量 |
275.35 g/mol |
IUPAC名 |
piperazin-1-yl-(1-pyrimidin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C14H21N5O/c20-14(19-9-5-15-6-10-19)12-2-7-18(8-3-12)13-1-4-16-11-17-13/h1,4,11-12,15H,2-3,5-10H2 |
InChIキー |
JHZOWVJJJAFSCS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N2CCNCC2)C3=NC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)




![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)

![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
